3,8-Dichlorofluoranthene

CAS No.:

Cat. No.: VC17549068

Molecular Formula: C16H8Cl2

Molecular Weight: 271.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H8Cl2 |

|---|---|

| Molecular Weight | 271.1 g/mol |

| IUPAC Name | 3,8-dichlorofluoranthene |

| Standard InChI | InChI=1S/C16H8Cl2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H |

| Standard InChI Key | ADBPUTUHSVGVSW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

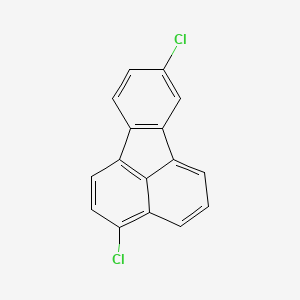

3,8-Dichlorofluoranthene (CHCl) is a fused tricyclic aromatic hydrocarbon comprising three benzene rings arranged in a non-linear configuration. The chlorine substituents at the 3- and 8-positions introduce steric and electronic modifications that influence its reactivity and environmental fate . Systematic nomenclature follows IUPAC guidelines, with the fluoranthene backbone numbered to prioritize the lowest possible locants for the chlorine atoms (Figure 1).

Table 1: Key Physicochemical Properties of 3,8-Dichlorofluoranthene

| Property | Value | Source |

|---|---|---|

| CAS Number | 25911-52-8 | |

| Molecular Formula | CHCl | |

| Molecular Weight | 277.10 g/mol | |

| LogP (Octanol-Water) | 4.04 (estimated) |

The compound’s high logP value predicts significant lipid solubility, favoring bioaccumulation in adipose tissues and aquatic organisms . Unlike parent fluoranthene, the chlorine atoms increase molecular polarity slightly, potentially altering adsorption dynamics in particulate matter .

Synthesis and Environmental Formation Pathways

Laboratory Synthesis

3,8-Dichlorofluoranthene is synthesized via electrophilic aromatic substitution, where fluoranthene undergoes chlorination in the presence of Lewis acid catalysts (e.g., FeCl). Reaction conditions (temperature, solvent, catalyst concentration) dictate regioselectivity, with the 3- and 8-positions favored due to electronic activation by adjacent aromatic rings . Purification typically involves silica gel chromatography or recrystallization, yielding products with ≥95% purity .

Environmental Generation

In natural settings, 3,8-dichlorofluoranthene forms through:

-

Thermal processes: Chlorination of fluoranthene during incomplete combustion of chlorinated plastics or biomass .

-

Photochemical reactions: Reaction of fluoranthene with chlorine radicals (Cl- ) in the atmosphere, particularly in coastal regions with high Cl- concentrations .

Source apportionment studies link its environmental presence to industrial emissions, waste incineration, and secondary atmospheric reactions .

Environmental Occurrence and Behavior

Atmospheric Deposition

3,8-Dichlorofluoranthene has been detected in total deposition samples across central Europe, with fluxes ranging from 161 to 936 pg m day . Its atmospheric lifetime is prolonged by adsorption onto fine particulate matter (PM), facilitating long-range transport. Seasonal variations correlate with increased combustion activities in winter .

Toxicity and Health Implications

Acute and Subchronic Effects

-

Hepatotoxicity: Chlorinated PAHs induce cytochrome P450 enzymes, leading to oxidative stress and hepatocellular damage. In mice, fluoranthene exposure increased liver weights by 7–32% at 250 mg/kg-day .

-

Nephrotoxicity: Renal lesions, including tubular degeneration, were observed in rodents exposed to halogenated PAHs .

Analytical Detection and Regulatory Status

Analytical Methods

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting 3,8-dichlorofluoranthene at ultratrace levels (detection limit ≈ 0.1 pg/m) . Sample preparation involves Soxhlet extraction, silica gel cleanup, and fractionation to isolate XPAHs from complex matrices .

Table 2: Optimized GC-HRMS Parameters for 3,8-Dichlorofluoranthene Analysis

| Parameter | Setting |

|---|---|

| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) |

| Ionization Mode | Electron Impact (70 eV) |

| Monitoring Ions | m/z 277 → 241, 276 → 240 |

Regulatory Considerations

Future Research Directions

-

Toxicokinetics: Elucidate absorption, distribution, metabolism, and excretion (ADME) profiles in mammalian models.

-

Environmental Monitoring: Expand atmospheric and aquatic surveillance to establish global baseline concentrations.

-

Remediation Strategies: Evaluate advanced oxidation processes (AOPs) for degrading 3,8-dichlorofluoranthene in contaminated sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume